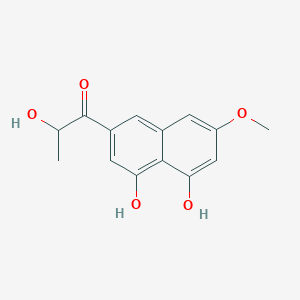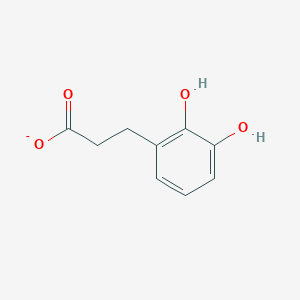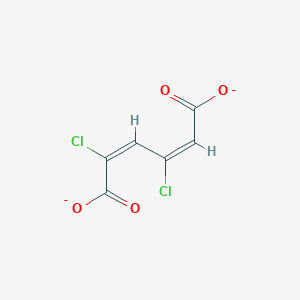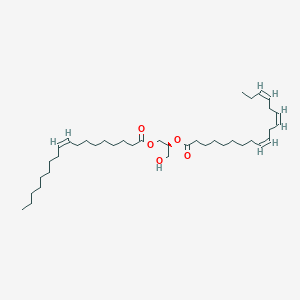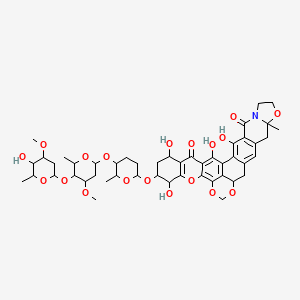
4,7-ジメトキシ-1,10-フェナントロリン
説明
4,7-Dimethoxy-1,10-phenanthroline is an organic compound with the molecular formula C14H12N2O2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 4 and 7 are replaced by methoxy groups. This compound is known for its role as an efficient ligand in organic synthesis, particularly in the N-arylation of imidazoles with aryl iodides and bromides in the presence of copper catalysts .
科学的研究の応用
4,7-Dimethoxy-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, including N-arylation and amidation.
Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
生化学分析
Biochemical Properties
4,7-Dimethoxy-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily as a ligand that facilitates the formation of complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, enhancing the catalytic efficiency of various biochemical reactions. For instance, it is known to interact with copper ions, forming stable complexes that are essential for catalytic processes . These interactions are pivotal in the N-arylation of imidazoles, where 4,7-Dimethoxy-1,10-phenanthroline acts as a ligand to stabilize the copper catalyst and improve the reaction yield .
Cellular Effects
The effects of 4,7-Dimethoxy-1,10-phenanthroline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4,7-Dimethoxy-1,10-phenanthroline can affect the expression of genes involved in metal ion homeostasis and oxidative stress response . Additionally, its interaction with metal ions can lead to the generation of reactive oxygen species (ROS), which in turn can influence cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, 4,7-Dimethoxy-1,10-phenanthroline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms coordination complexes with metal ions, which can either inhibit or activate specific enzymes depending on the nature of the metal ion and the enzyme involved . For example, its complex with copper ions can inhibit certain metalloenzymes by competing with the natural metal cofactors, thereby altering the enzyme’s activity and downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethoxy-1,10-phenanthroline change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 4,7-Dimethoxy-1,10-phenanthroline can lead to changes in cellular metabolism and gene expression, potentially due to the accumulation of metal ion complexes and the resultant oxidative stress . In vivo studies are needed to further elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of 4,7-Dimethoxy-1,10-phenanthroline vary with different dosages in animal models. At low doses, it can enhance the catalytic efficiency of metal-dependent enzymes and improve metabolic processes. At high doses, it may exhibit toxic effects due to the excessive generation of reactive oxygen species and disruption of metal ion homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4,7-Dimethoxy-1,10-phenanthroline is involved in several metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in metal ion transport and homeostasis, influencing metabolic flux and metabolite levels . Its role as a ligand in metal-catalyzed reactions also implicates it in pathways related to oxidative stress response and detoxification processes.
Transport and Distribution
Within cells and tissues, 4,7-Dimethoxy-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s ability to form stable complexes with metal ions also influences its distribution and accumulation within cells.
Subcellular Localization
The subcellular localization of 4,7-Dimethoxy-1,10-phenanthroline is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions can lead to its accumulation in organelles involved in metal ion storage and detoxification, such as the mitochondria and lysosomes . This localization is essential for its role in modulating cellular metabolism and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methoxy-substituted reagents under specific conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy groups at the desired positions on the phenanthroline ring .
Industrial Production Methods
Industrial production of 4,7-Dimethoxy-1,10-phenanthroline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
4,7-Dimethoxy-1,10-phenanthroline undergoes various chemical reactions, including:
N-Arylation: This compound is used as a ligand in copper-catalyzed N-arylation reactions with imidazoles and aryl halides.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Copper Catalysts: Used in N-arylation reactions to facilitate the formation of C-N bonds.
Aryl Iodides and Bromides: Commonly used as substrates in N-arylation reactions.
Methanol: Used as a solvent in various reactions involving this compound.
Major Products Formed
The major products formed from reactions involving 4,7-Dimethoxy-1,10-phenanthroline include N-arylated imidazoles and other substituted heterocycles, depending on the specific reaction conditions and substrates used .
作用機序
The mechanism of action of 4,7-Dimethoxy-1,10-phenanthroline primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The methoxy groups at positions 4 and 7 enhance its binding affinity and stability, making it an effective ligand in these reactions .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without methoxy substitutions.
4,7-Dichloro-1,10-phenanthroline: A derivative with chlorine atoms at positions 4 and 7.
5,6-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at positions 5 and 6.
Uniqueness
4,7-Dimethoxy-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and binding properties compared to other derivatives. This makes it particularly effective as a ligand in catalytic reactions, providing higher yields and selectivity .
特性
IUPAC Name |
4,7-dimethoxy-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVCQYKXIQWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440237 | |
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92149-07-0 | |
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary role of 4,7-Dimethoxy-1,10-phenanthroline in chemical reactions?
A1: 4,7-Dimethoxy-1,10-phenanthroline primarily acts as a chelating ligand for transition metal catalysts. [, , , , , , , , ] This means it binds to the metal center, influencing its reactivity and selectivity in various chemical transformations.
Q2: Which metal catalysts are commonly used with 4,7-Dimethoxy-1,10-phenanthroline?
A2: Research shows its effectiveness with copper catalysts in particular, facilitating reactions like N-arylation of imidazoles, benzimidazoles, and even challenging substrates like 2-pyridinone with iodo-oxazoles. [, , , , ] It's also been studied with zinc complexes. []
Q3: Can you elaborate on the use of 4,7-Dimethoxy-1,10-phenanthroline in Copper-catalyzed N-arylation reactions?
A3: It's been shown to be a highly effective ligand in these reactions, enabling the coupling of various aryl halides (iodides and bromides) with a range of N-heterocycles. [, , ] Importantly, it broadens the scope to include hindered and functionalized substrates, leading to good to excellent yields. [, , ]
Q4: Are there any specific advantages of using 4,7-Dimethoxy-1,10-phenanthroline over other ligands in these reactions?
A4: Yes, studies have directly compared its performance to other ligands in copper-catalyzed N-arylations, demonstrating its superior efficiency in some cases. [] Additionally, it allows reactions to proceed under relatively mild conditions. [, , ]
Q5: Beyond N-arylation, are there other applications of 4,7-Dimethoxy-1,10-phenanthroline in organic synthesis?
A5: Yes, it's proven useful in synthesizing ynpyrroles, which are then used to prepare pyrrolo[2,1-c][1,4]oxazin-1-ones. [] This methodology has even been applied in a formal total synthesis of the natural product peramine. []
Q6: What is the molecular formula and weight of 4,7-Dimethoxy-1,10-phenanthroline?
A6: The molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. []
Q7: What are the solubility characteristics of 4,7-Dimethoxy-1,10-phenanthroline?
A7: It is soluble in various organic solvents including methanol, N-methylpyrrolidinone, dimethylsulfoxide, acetone, aqueous 1,4-dioxane, dichloromethane, chloroform, and hot toluene. []
Q8: Are there any known stability issues or precautions regarding the handling of 4,7-Dimethoxy-1,10-phenanthroline?
A8: While generally considered thermally stable and resistant to oxidation, it readily absorbs water. [] As with many laboratory chemicals, contact with skin, eyes, or inhalation can cause irritation, and it's harmful if swallowed. Proper protective gear is recommended during handling. []
Q9: Has 4,7-Dimethoxy-1,10-phenanthroline been used in the development of platinum-based anticancer agents?
A9: Yes, researchers have incorporated 4,7-Dimethoxy-1,10-phenanthroline into platinum(IV) prodrugs designed to target cancer cells. [] These complexes exhibited potent in vitro cytotoxicity against various cancer cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)
![[2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol](/img/structure/B1244991.png)
![(4R,5S,6S)-3-(2-cyanoethylsulfanyl)-4-[2-(diaminomethylideneamino)ethyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244993.png)
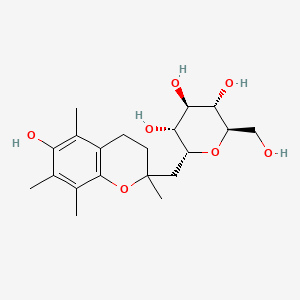
![10-[3-[[(2S)-2-aminopentanoyl]amino]pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1245001.png)
![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
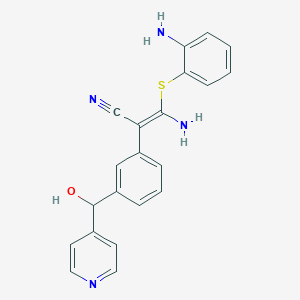
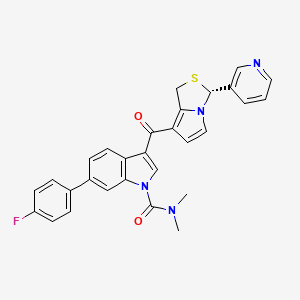
![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
